
Methyl (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves the reaction of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with formaldehyde under basic conditions, followed by esterification . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,6S)-4-tert-Butyl 2-methyl 6-(carboxymethyl)morpholine-2,4-dicarboxylate.
Reduction: Formation of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-diol.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of enzyme inhibitors .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals .
作用機序
The mechanism of action of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester groups can participate in esterification reactions, modifying the activity of the target molecules .
類似化合物との比較
Similar Compounds
- (2R,6S)-4-tert-Butyl 2-methyl 6-(carboxymethyl)morpholine-2,4-dicarboxylate
- (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-diol
- (2R,6S)-4-tert-Butyl 2-methyl 6-(methoxymethyl)morpholine-2,4-dicarboxylate
Uniqueness
What sets (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides versatility in forming hydrogen bonds, while the ester groups offer opportunities for esterification and other reactions .
特性
分子式 |
C12H21NO6 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
4-O-tert-butyl 2-O-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-5-8(7-14)18-9(6-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
InChIキー |
QLSZIUDKMLYFGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


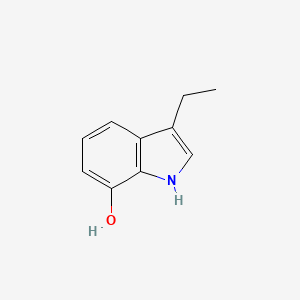
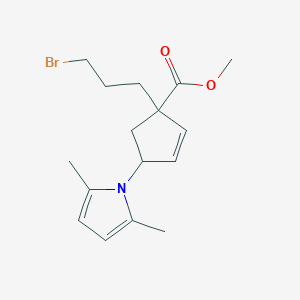
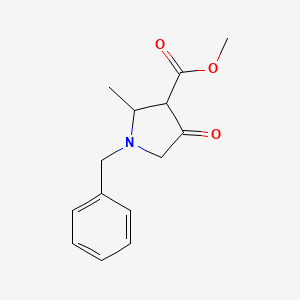
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
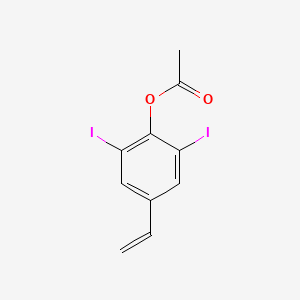
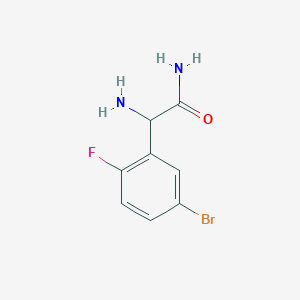
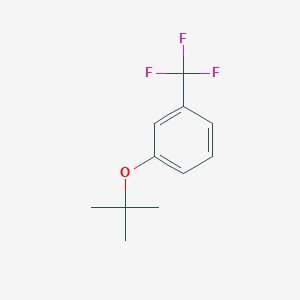
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
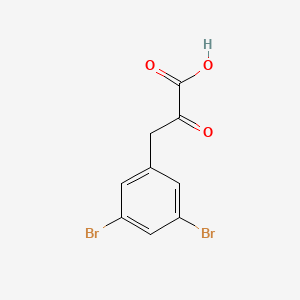
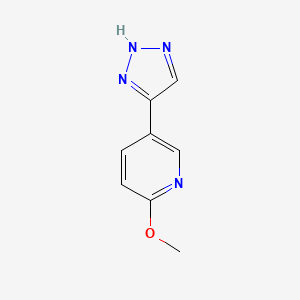

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
